molecular formula C18H17N3O2 B2627231 2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034312-99-5

2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2627231
CAS No.: 2034312-99-5
M. Wt: 307.353
InChI Key: MCYMBOSHLRQGHA-UHFFFAOYSA-N
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Description

2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group and a 1-methyl-1H-pyrazol-4-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Introduction of the furan-2-carbonyl group: This step might involve acylation reactions using furan-2-carbonyl chloride.

    Attachment of the 1-methyl-1H-pyrazol-4-yl group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the tetrahydroisoquinoline core.

    Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules.

Biology

It might exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Industry

Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
  • 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

The unique combination of the furan-2-carbonyl and 1-methyl-1H-pyrazol-4-yl groups on the tetrahydroisoquinoline core might confer unique biological activities or chemical properties not seen in similar compounds.

Properties

IUPAC Name

furan-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-20-10-14(9-19-20)16-12-21(18(22)17-7-4-8-23-17)11-13-5-2-3-6-15(13)16/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYMBOSHLRQGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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